molecular formula C15H17F3N2O3 B2366697 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1286713-40-3

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2366697
CAS No.: 1286713-40-3
M. Wt: 330.307
InChI Key: OJOOELAZAYOBQW-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a cyclopropyl group, a hydroxypropyl group, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Hydroxypropyl Group: This can be achieved through the reaction of the cyclopropyl intermediate with propylene oxide under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the hydroxypropyl intermediate with a trifluoromethylbenzene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can be compared with other similar compounds, such as:

    N-(2-Cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    N-(2-Cyclopropyl-2-hydroxypropyl)-6-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]nicotinamide: Contains additional functional groups and a different aromatic ring structure.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-14(23,9-2-3-9)8-19-12(21)13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,9,23H,2-3,8H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOOELAZAYOBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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